

Molecular weight and formula of 2,4,6-Trimethoxytoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trimethoxytoluene**

Cat. No.: **B087575**

[Get Quote](#)

An In-depth Technical Guide to 2,4,6-Trimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4,6-trimethoxytoluene**, a substituted aromatic compound of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a potential synthetic route, and summarizes its known spectroscopic data. While direct biological activity and its role in signaling pathways are not extensively documented in current literature, its structural similarity to precursors of bioactive molecules suggests its potential as a building block in drug discovery and development. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound.

Chemical and Physical Properties

2,4,6-Trimethoxytoluene, also known as 1,3,5-trimethoxy-2-methylbenzene, is a polysubstituted aromatic ether. Its core structure consists of a toluene molecule with three methoxy groups attached to the benzene ring at positions 2, 4, and 6.

Table 1: Chemical and Physical Properties of **2,4,6-Trimethoxytoluene**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₄ O ₃	[1]
Molecular Weight	182.22 g/mol	[1]
IUPAC Name	1,3,5-trimethoxy-2-methylbenzene	[1]
CAS Number	14107-97-2	[1][2]
Appearance	Colorless to pale yellow liquid or solid	[3]
Melting Point	27.00 °C	
Boiling Point	292.50 °C	
Solubility	Soluble in organic solvents	[3]

Synthesis of 2,4,6-Trimethoxytoluene

The synthesis of **2,4,6-trimethoxytoluene** can be approached through the electrophilic substitution on the electron-rich 1,3,5-trimethoxybenzene precursor. A plausible method is the Friedel-Crafts alkylation reaction. While a specific detailed protocol for the methylation of 1,3,5-trimethoxybenzene to yield the target compound is not readily available in the reviewed literature, a general experimental procedure can be adapted from similar alkylation reactions.

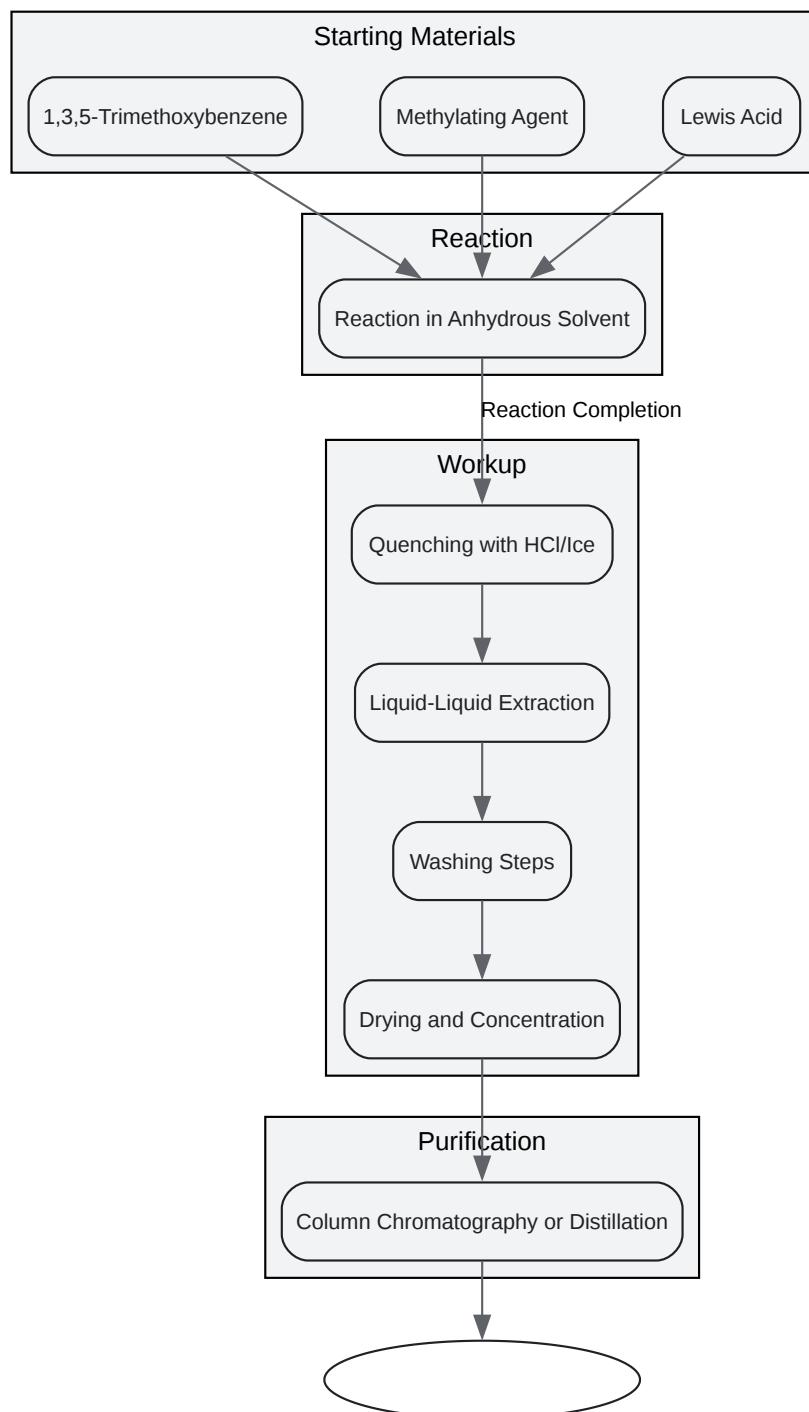
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation (Representative Method)

This protocol describes a general method for the alkylation of an activated aromatic ring, adapted for the synthesis of **2,4,6-trimethoxytoluene** from 1,3,5-trimethoxybenzene.

Materials:

- 1,3,5-trimethoxybenzene
- A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

- A Lewis acid catalyst (e.g., aluminum chloride, iron(III) chloride)
- Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Anhydrous magnesium sulfate
- Distilled water


Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trimethoxybenzene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add the Lewis acid catalyst to the stirred solution.
- Add the methylating agent dropwise to the reaction mixture, maintaining the low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- The crude product can be purified by column chromatography on silica gel or by distillation.

Synthesis Workflow

Synthesis Workflow for 2,4,6-Trimethoxytoluene

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2,4,6-Trimethoxytoluene**.

Spectroscopic Data

The structural elucidation of **2,4,6-trimethoxytoluene** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for **2,4,6-Trimethoxytoluene**

Technique	Key Data Points
¹ H NMR	Data available, specific shifts depend on solvent.
¹³ C NMR	Data available, specific shifts depend on solvent.
IR Spectroscopy	Characteristic peaks for C-O stretching of aryl ethers and C-H stretching of aromatic and methyl groups.
Mass Spectrometry	Molecular ion peak (M ⁺) expected at m/z = 182.22.

Applications and Biological Relevance

Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities or pharmacological applications of **2,4,6-trimethoxytoluene**. However, the trimethoxybenzene moiety is a common structural motif in various biologically active natural products and synthetic compounds. For instance, derivatives of the isomeric 1,2,3-trimethoxybenzene are precursors to the anti-anginal drug trimetazidine. Additionally, chalcones containing a 2,4,6-trimethoxyphenyl group have been investigated for their anticancer properties.[4]

The electron-donating nature of the three methoxy groups on the aromatic ring makes **2,4,6-trimethoxytoluene** an activated substrate for further chemical modifications.[3] This suggests

its potential utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value. Researchers in drug development may find this compound to be a useful starting material for the exploration of new chemical entities.

As no specific biological signaling pathways have been identified for **2,4,6-trimethoxytoluene**, a corresponding diagram cannot be provided at this time.

Conclusion

2,4,6-Trimethoxytoluene is a well-characterized chemical compound with established physical and spectroscopic properties. While its direct biological applications are yet to be extensively explored, its chemical nature makes it a valuable precursor for organic synthesis. This guide provides foundational information that can aid researchers and drug development professionals in the synthesis and potential exploration of this and related compounds for various scientific applications. Further research is warranted to elucidate any intrinsic biological activities and to explore its full potential as a building block in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trimethoxytoluene | C10H14O3 | CID 84201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 14107-97-2: 2,4,6-Trimethoxytoluene | CymitQuimica [cymitquimica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Molecular weight and formula of 2,4,6-Trimethoxytoluene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087575#molecular-weight-and-formula-of-2-4-6-trimethoxytoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com